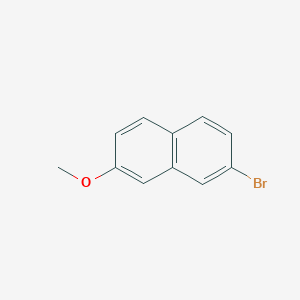

2-Bromo-7-methoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFOVYQPOOUQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514522 | |

| Record name | 2-Bromo-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200875-36-1 | |

| Record name | 2-Bromo-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-7-methoxynaphthalene (CAS No. 200875-36-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-7-methoxynaphthalene, a halogenated aromatic compound. Due to the limited availability of detailed experimental data for this specific isomer, this document presents the currently accessible information on its synthesis and properties. To offer a broader context for researchers, a comparative analysis with its well-characterized isomer, 2-Bromo-6-methoxynaphthalene, is included, covering its synthesis, applications in drug discovery, and material science. This guide aims to be a valuable resource for professionals in organic synthesis and medicinal chemistry by consolidating known data and highlighting areas for future research.

Introduction

This compound is a substituted naphthalene derivative with the chemical formula C₁₁H₉BrO.[1] As a bromo-methoxy substituted naphthalene, it holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromo and methoxy groups on the naphthalene scaffold allows for a variety of chemical transformations, making it an attractive intermediate for creating more complex molecular architectures. This guide summarizes the known information about this compound and provides a comparative perspective with its 6-methoxy isomer to facilitate a deeper understanding of this class of compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 200875-36-1 | PubChem[1] |

| Molecular Formula | C₁₁H₉BrO | PubChem[1] |

| Molecular Weight | 237.09 g/mol | PubChem[1] |

| XLogP3 | 4.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis and isolation of pure this compound is not extensively documented. However, its formation as an intermediate in the synthesis of 7-bromo-2-naphthol from 2,7-dihydroxynaphthalene has been described.[2]

Synthesis as an Intermediate

The following protocol describes the formation of this compound as part of a multi-step synthesis.

Experimental Protocol:

-

Step 1: Preparation of the Brominating Agent: To a 1 L flask under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL). Cool the mixture to 10 °C. Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes.

-

Step 2: Bromination: After the addition is complete, remove the cooling bath. Add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol) to the mixture and rinse with an additional 350 mL of acetonitrile.

-

Step 3: Reaction to form this compound: Heat the resulting yellow-brown mixture to reflux for 3 hours. During this step, this compound is formed in the reaction mixture.

-

Step 4: Subsequent Reaction: The protocol then proceeds with the removal of acetonitrile by distillation under reduced pressure to yield an off-white solid, which is subsequently used to prepare 7-bromo-2-naphthol.[2]

Note: This protocol does not detail the isolation and purification of this compound. Further development would be required to isolate this intermediate.

Caption: Synthesis of this compound as an in situ intermediate.

Spectroscopic Data

As of the current literature survey, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not publicly available. Characterization of the isolated compound would be a critical step for any future research.

Applications and Future Research Directions

While specific applications for this compound have not been reported, its structure suggests potential utility in several areas of chemical research:

-

Medicinal Chemistry: As a building block, it could be used in the synthesis of novel compounds with potential biological activity. The naphthalene core is a common scaffold in pharmaceuticals.

-

Materials Science: Naphthalene derivatives are often used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs). The bromo- and methoxy-substituents could be modified to tune the electronic properties of such materials.

Future research should focus on the development of a robust synthesis and isolation protocol for this compound, followed by a thorough characterization of its physical and spectroscopic properties. Elucidation of its reactivity through various cross-coupling and substitution reactions would open avenues for its application in synthetic chemistry.

Comparative Analysis: 2-Bromo-6-methoxynaphthalene (CAS No. 5111-65-9)

In contrast to the limited data on the 7-methoxy isomer, its positional isomer, 2-Bromo-6-methoxynaphthalene, is a well-documented and commercially available compound. It serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.

Table 2: Physicochemical Properties of 2-Bromo-6-methoxynaphthalene

| Property | Value | Source |

| CAS Number | 5111-65-9 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₉BrO | Sigma-Aldrich |

| Molecular Weight | 237.09 g/mol | Sigma-Aldrich |

| Melting Point | 106-109 °C | Sigma-Aldrich |

| Boiling Point | 114-118 °C at 0.2 mmHg | Organic Syntheses[3] |

Synthesis of 2-Bromo-6-methoxynaphthalene

A common synthetic route involves the bromination and subsequent methylation of 2-naphthol.[3]

Caption: Synthetic route to 2-Bromo-6-methoxynaphthalene.

Applications of 2-Bromo-6-methoxynaphthalene

The primary application of 2-Bromo-6-methoxynaphthalene is as a key starting material for the synthesis of Naproxen.

Caption: Role of 2-Bromo-6-methoxynaphthalene in the synthesis of Naproxen.

Safety Information

No specific safety data sheet (SDS) is available for this compound. Standard laboratory safety precautions for handling halogenated aromatic compounds should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.

For the isomer, 2-Bromo-6-methoxynaphthalene, it is classified as harmful if swallowed.[4]

Conclusion

This compound is a chemical compound with potential for applications in synthetic chemistry, although it remains largely uncharacterized. This guide has presented the available information on its synthesis as an intermediate and its computed properties. The comparative analysis with the well-studied 2-Bromo-6-methoxynaphthalene highlights the established utility of this class of compounds and underscores the need for further research into the 7-methoxy isomer. The development of a scalable synthesis and a full characterization of its properties are essential next steps to unlock the potential of this compound for researchers and drug development professionals.

References

An In-depth Technical Guide to 2-Bromo-7-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-7-methoxynaphthalene, a key organic intermediate. The document details its physicochemical properties, outlines a representative synthetic pathway with experimental protocols, and discusses its potential applications in research and development.

Core Compound Data

This compound is a substituted naphthalene derivative. Its core properties are summarized below, providing a foundational understanding of the compound for experimental design and application.

| Property | Value | Source(s) |

| Molecular Weight | 237.09 g/mol | [1] |

| Molecular Formula | C₁₁H₉BrO | [1] |

| CAS Number | 200875-36-1 | [1] |

| IUPAC Name | This compound | [1] |

| Monoisotopic Mass | 235.98368 Da | [1] |

| XLogP3 | 4.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthetic Pathway and Experimental Protocols

The following diagram illustrates the proposed synthetic workflow.

Experimental Protocol: Step 1 - Synthesis of 7-Methoxy-2-naphthol

This protocol is adapted from a general method for the methylation of dihydroxynaphthalenes.

Materials:

-

2,7-Dihydroxynaphthalene

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Water

-

Brine

Procedure:

-

A mixture of 2,7-dihydroxynaphthalene, 2 equivalents of dimethyl sulfate, and 2 equivalents of potassium carbonate in acetonitrile is refluxed for 1 hour.

-

Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed by evaporation under reduced pressure.

-

The resulting residue is poured into water and extracted with ethyl acetate.

-

The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is concentrated under vacuum, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent to afford 7-methoxy-2-naphthol.

Experimental Protocol: Step 2 - Synthesis of this compound

This protocol is a representative procedure adapted from the bromination of similar naphthol derivatives, as a specific protocol for 7-methoxy-2-naphthol is not detailed in the available literature. The use of N-Bromosuccinimide (NBS) is a common method for the regioselective bromination of activated aromatic rings.

Materials:

-

7-Methoxy-2-naphthol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Sodium thiosulfate solution

-

Dichloromethane

Procedure:

-

Dissolve 7-methoxy-2-naphthol in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution in portions at room temperature while stirring.

-

The reaction progress is monitored by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is then diluted with water and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Characterization

As of the latest literature search, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. Characterization of the synthesized product would typically involve the following analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms on the naphthalene ring and the methoxy group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as C-O and C-Br bonds, and the aromatic system.

Applications in Research and Drug Development

Substituted bromonaphthalenes are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

While specific applications for the 2-bromo-7-methoxy isomer are not widely documented, its structural motif is relevant to medicinal chemistry. For instance, the related isomer, 2-Bromo-6-methoxynaphthalene, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. It is plausible that this compound could serve as a building block for the synthesis of novel bioactive molecules and functional materials, making it a compound of interest for exploratory research in drug discovery and materials science. The following diagram illustrates the logical relationship of this compound as a precursor in synthetic chemistry.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-7-methoxynaphthalene from 2,7-dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of 2-Bromo-7-methoxynaphthalene, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the selective monomethylation of the readily available 2,7-dihydroxynaphthalene, followed by the regioselective bromination of the resulting 7-methoxy-2-naphthol.

This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to facilitate understanding and practical implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from 2,7-dihydroxynaphthalene is efficiently achieved through a two-step process. The first step involves the selective monomethylation of one of the hydroxyl groups of 2,7-dihydroxynaphthalene to yield 7-methoxy-2-naphthol. The second step is the regioselective bromination of this intermediate at the C2 position to afford the final product. The regioselectivity of the bromination is directed by the activating hydroxyl and methoxy groups on the naphthalene ring.

Overall Synthetic Pathway

Caption: A two-step synthesis of this compound.

Quantitative Data of Compounds

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 184-191 |

| 7-Methoxy-2-naphthol | C₁₁H₁₀O₂ | 174.20 | 116-119[1] |

| This compound | C₁₁H₉BrO | 237.09[2] | 106-109 |

Experimental Protocols

Step 1: Selective Monomethylation of 2,7-Dihydroxynaphthalene to 7-Methoxy-2-naphthol

This protocol is adapted from a general method for the methylation of 2,7-dihydroxynaphthalene.

Materials and Reagents:

-

2,7-dihydroxynaphthalene

-

Dimethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Water (distilled or deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 2,7-dihydroxynaphthalene (e.g., 500 mg, 3.12 mmol) in anhydrous acetonitrile (10 ml), add potassium carbonate (e.g., 862 mg, 6.24 mmol) and dimethyl sulfate (e.g., 0.35 ml, 3.74 mmol).

-

Heat the reaction mixture to reflux and maintain for approximately 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent by rotary evaporation.

-

To the residue, add water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 15:1) as the eluent to afford 7-methoxy-2-naphthol.

Experimental Workflow for Monomethylation

Caption: Workflow for the selective monomethylation of 2,7-dihydroxynaphthalene.

Step 2: Regioselective Bromination of 7-Methoxy-2-naphthol to this compound

The hydroxyl and methoxy groups are both activating and ortho-, para-directing.[3][4] In the case of 7-methoxy-2-naphthol, the hydroxyl group at the 2-position strongly activates the 1 and 3 positions, while the methoxy group at the 7-position activates the 6 and 8 positions. The bromination is expected to occur preferentially at the position most activated by the hydroxyl group.

Materials and Reagents:

-

7-methoxy-2-naphthol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane (DCM) or Acetic Acid

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 7-methoxy-2-naphthol (e.g., 1 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (e.g., 1.1 eq) or Bromine (e.g., 1.1 eq) in the same solvent to the cooled solution with stirring.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

If acetic acid was used as the solvent, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound. A patent describing a similar process reported a yield of 80% for the bromination and methylation of 2-naphthol.

Characterization of this compound

The structure of the final product, this compound, can be confirmed by various spectroscopic methods.

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons and a singlet for the methoxy group protons. The chemical shifts will be influenced by the positions of the bromo and methoxy substituents on the naphthalene ring.

-

¹³C NMR: The spectrum will display signals for the eleven carbon atoms of the molecule. The chemical shifts of the carbons directly attached to the bromine and oxygen atoms will be significantly affected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (237.09 g/mol ), with a characteristic isotopic pattern for a monobrominated compound.[2]

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific laboratory settings and purity requirements.

References

Physical appearance of 2-Bromo-7-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-7-methoxynaphthalene is a halogenated aromatic compound belonging to the naphthalene family. As a functionalized naphthalene derivative, it holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its physical and chemical properties, available experimental protocols, and a comparative analysis with its close isomer, 2-Bromo-6-methoxynaphthalene, for which more extensive experimental data is available.

Chemical and Physical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 200875-36-1[1] |

| Molecular Formula | C₁₁H₉BrO[1] |

| Molecular Weight | 237.09 g/mol [1] |

| IUPAC Name | This compound[2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 4.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 235.98368 g/mol | PubChem[2] |

| Monoisotopic Mass | 235.98368 g/mol | PubChem[2] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[2] |

| Heavy Atom Count | 13 | PubChem[2] |

Table 3: Experimental Physical Properties of 2-Bromo-6-methoxynaphthalene (Isomer for Comparison)

| Property | Value | Source |

| Physical Appearance | White to Almost white powder to crystal | CymitQuimica[3] |

| Melting Point | 106-109 °C | Sigma-Aldrich[4][5] |

Experimental Protocols

Synthesis of this compound

A documented synthetic route to this compound starts from 2,7-dihydroxynaphthalene. The procedure involves the selective monobromination and subsequent methylation of one of the hydroxyl groups.

Protocol: Synthesis from 2,7-dihydroxynaphthalene [6]

-

Materials and Equipment:

-

2,7-dihydroxynaphthalene

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Acetonitrile (CH₃CN)

-

Nitrogen atmosphere

-

Standard laboratory glassware for reflux and distillation

-

-

Procedure: a. To a 1 L flask under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL). b. Cool the mixture to 10 °C. c. Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes. d. After the addition is complete, remove the cooling bath. e. Add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol) and rinse with an additional 350 mL of acetonitrile. f. Heat the resulting yellow-brown mixture to reflux for 3 hours. g. Following the reflux, remove the acetonitrile by distillation under reduced pressure to yield the crude product.

Note: This protocol describes the synthesis of the brominated intermediate. Further steps for methylation would be required to obtain the final product, which are not detailed in the cited source.

Mandatory Visualization

References

- 1. synchem.de [synchem.de]

- 2. This compound | C11H9BrO | CID 12992759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]

- 4. 2-溴-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]

- 6. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]

Solubility Profile of 2-Bromo-7-methoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-7-methoxynaphthalene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document primarily presents data for its close isomer, 2-bromo-6-methoxynaphthalene, which is expected to exhibit similar solubility behavior. This information is crucial for applications in synthesis, purification, and formulation development.

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Ambient | 55 mg/mL (231.98 mM)[1] | Quantitative |

| Methanol | Heated | Slightly Soluble[2] | Qualitative |

| Water | Ambient | Insoluble[2][3][4][5] | Qualitative |

| n-Butanol | 80-90°C | Soluble[6] | Qualitative |

| Tetrahydrofuran (THF) | Reflux | Soluble[7] | Qualitative |

Note: The solubility in butanol and tetrahydrofuran is inferred from recrystallization and reaction condition descriptions, respectively, which involve complete dissolution at elevated temperatures.[6][7]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent, based on the shake-flask method, a widely accepted standard procedure.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent of choice

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

-

-

Data Calculation:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility as described above.

Caption: General workflow for the experimental determination of solubility.

References

- 1. 2-Bromo-6-methoxynaphthalene | 5-HT Receptor | TargetMol [targetmol.com]

- 2. 2-Bromo-6-methoxynaphthalene | 5111-65-9 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. hspchem.com [hspchem.com]

- 5. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 6. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 2-Bromo-7-methoxynaphthalene: A Technical Guide

Introduction

2-Bromo-7-methoxynaphthalene is a substituted naphthalene derivative with significant potential in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and functional materials. Its chemical structure, characterized by a naphthalene core with a bromine atom and a methoxy group at the C-2 and C-7 positions, respectively, imparts specific physicochemical properties that are of interest to researchers in drug discovery and materials science. An unambiguous characterization of this compound is paramount for its effective utilization, and this relies on a comprehensive analysis of its spectral data.

This technical guide provides a detailed overview of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible experimental data for this specific isomer, this document presents a combination of data reported for analogous structures and predicted values based on established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic signature of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 200875-36-1[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H |

| ~ 7.6 - 7.8 | m | 2H | Ar-H |

| ~ 7.2 - 7.4 | m | 2H | Ar-H |

| ~ 3.9 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 158 | Ar-C-O |

| ~ 135 | Ar-C |

| ~ 130 | Ar-C |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 120 | Ar-C-Br |

| ~ 119 | Ar-CH |

| ~ 106 | Ar-CH |

| ~ 55 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic absorption bands for this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~ 1600 | Strong | Aromatic C=C Stretch |

| ~ 1475 | Medium | Aromatic C=C Stretch |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Medium | Aryl-O Stretch (symmetric) |

| Below 800 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 236 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 238 | ~98 | [M]⁺ (with ⁸¹Br) |

| 157 | Variable | [M-Br]⁺ |

| 128 | Variable | [M-Br-CO]⁺ |

| 115 | Variable | [C₉H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Typical parameters include a spectral width of 12-15 ppm, a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Typical parameters include a spectral width of 200-220 ppm, a pulse width corresponding to a 45° flip angle, and a relaxation delay of 2-5 seconds to ensure quantitative analysis of carbons with long relaxation times.

-

A significantly larger number of scans (several hundred to thousands) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An ion detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The logical flow for the spectroscopic analysis and characterization of this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 2-Bromo-7-methoxynaphthalene: Synthesis, Properties, and Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-7-methoxynaphthalene, a halogenated aromatic compound. While its isomer, 2-bromo-6-methoxynaphthalene, is a well-documented and crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, this compound is a less-studied derivative. This document details the available information on its synthesis, physicochemical properties, and places it within the broader context of brominated methoxynaphthalene chemistry. The guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may be interested in the synthesis and potential applications of this specific isomer.

Introduction and Historical Context

Naphthalene, a bicyclic aromatic hydrocarbon, has been a cornerstone of organic chemistry since its discovery in coal tar in the early 19th century. Its derivatives are integral to the development of dyes, polymers, and pharmaceuticals. The introduction of bromo and methoxy functional groups onto the naphthalene scaffold gives rise to a diverse array of isomers, each with unique chemical reactivity and potential applications.

The history of brominated methoxynaphthalenes is largely dominated by the 2,6-substituted isomer due to its role as a key precursor to Naproxen. The discovery and development of efficient synthetic routes to 2-bromo-6-methoxynaphthalene have been the subject of extensive industrial and academic research.

In contrast, the history of This compound is not as clearly delineated. Its emergence in the chemical literature appears to be more recent and is primarily associated with broader studies on naphthalene functionalization rather than a targeted discovery for a specific application. It is often synthesized as a reference compound or as part of a library of substituted naphthalenes for screening purposes. The lack of a prominent historical narrative suggests that its full potential may yet to be explored.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in chemical synthesis. The available data, primarily from computational models, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO | PubChem[1] |

| Molecular Weight | 237.09 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 200875-36-1 | PubChem[1] |

| XLogP3 | 4.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 235.98368 g/mol | PubChem[1] |

| Monoisotopic Mass | 235.98368 g/mol | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 171 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2,7-dihydroxynaphthalene. The following experimental protocol is adapted from available literature.

Synthetic Pathway

The overall synthetic route involves the selective bromination and methylation of the starting diol.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Preparation of this compound from 2,7-Dihydroxynaphthalene

This procedure outlines the direct conversion of 2,7-dihydroxynaphthalene to this compound.

-

Reagents and Materials:

-

2,7-Dihydroxynaphthalene

-

Triphenylphosphine

-

Bromine

-

Acetonitrile (anhydrous)

-

Nitrogen gas supply

-

Standard reflux apparatus

-

Rotary evaporator

-

-

Procedure:

-

To a 1 L flask under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL).

-

Cool the mixture to 10 °C using an ice bath.

-

Slowly add bromine (17.6 mL, 0.342 mol) dropwise over a period of 10 minutes, maintaining the temperature.

-

Remove the cooling bath and add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol) to the flask.

-

Rinse the flask with an additional 350 mL of acetonitrile.

-

Heat the resulting yellow-brown mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, remove the acetonitrile by distillation under reduced pressure using a rotary evaporator. This will yield a solid product.

-

-

Purification:

-

The crude solid can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The coupling patterns (doublets, doublets of doublets, and singlets) will be indicative of the substitution pattern on the naphthalene ring. The methoxy group should appear as a sharp singlet around 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the bromine atom will be shifted downfield, while the carbon of the methoxy group will appear upfield. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the bromo and methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

-

C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹)

-

C=C stretching of the aromatic ring (in the region of 1600-1450 cm⁻¹)

-

C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹)

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group and the bromine atom.

Potential Applications and Future Outlook

Given the limited research on this compound, its specific applications have not been extensively explored. However, based on its structure, several potential areas of interest for future research can be proposed:

-

Medicinal Chemistry: As an isomer of a key pharmaceutical intermediate, it could serve as a scaffold for the synthesis of novel bioactive molecules. The different substitution pattern may lead to altered pharmacological profiles.

-

Materials Science: Naphthalene derivatives are known to be useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties conferred by the 2,7-substitution pattern could be investigated for such applications.

-

Organic Synthesis: The bromo and methoxy groups offer versatile handles for further chemical transformations, making it a potentially useful building block in the synthesis of more complex organic molecules.

Conclusion

This compound represents an under-explored area within the rich chemistry of naphthalene derivatives. While its historical significance is minor compared to its 2,6-isomer, the availability of a clear synthetic route opens the door for further investigation into its properties and potential applications. This technical guide has summarized the current knowledge on this compound, providing a foundation for researchers to build upon. Future studies will undoubtedly uncover the unique chemistry and potential utility of this intriguing molecule.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-7-methoxynaphthalene

This document provides a comprehensive overview of the known safety and handling protocols relevant to 2-Bromo-7-methoxynaphthalene, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific isomer, information from the structurally similar compound 2-Bromo-6-methoxynaphthalene is used as a primary reference.

Hazard Identification and Classification

Based on data for 2-Bromo-6-methoxynaphthalene, this class of compounds is considered hazardous. The Globally Harmonized System (GHS) classification indicates potential for acute oral toxicity.[1][2][3]

GHS Classification for 2-Bromo-6-methoxynaphthalene

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Data extrapolated from 2-Bromo-6-methoxynaphthalene and 2-Bromo-7-methoxynaphthalen-1-ol.[1][2][4]

Logical Relationship for Data Extrapolation

Caption: Data for 2-Bromo-6-methoxynaphthalene is used as a surrogate for this compound.

Physical and Chemical Properties

While specific properties for this compound are not fully documented, the following table summarizes key properties of the reference compound, 2-Bromo-6-methoxynaphthalene.

| Property | Value |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol [1][3] |

| Appearance | Off-white powder[5] |

| Melting Point | 106-109 °C[3] |

| Solubility | Insoluble in water[5][6] |

| Storage Class Code | 11 - Combustible Solids |

Exposure Controls and Personal Protection

To minimize exposure, strict adherence to standard laboratory safety protocols is essential. This includes working in a well-ventilated area, preferably within a chemical fume hood.[7][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[9][10] Change gloves frequently and after any sign of contamination.

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator should be used.[11]

-

Hygiene Measures: Wash hands thoroughly with soap and water after handling.[5][6] Do not eat, drink, or smoke in the laboratory.[2][10]

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust.[6]

-

Keep away from heat, sparks, and open flames.[12]

-

Ground all equipment containing the material to prevent electrostatic discharge.[11]

Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly sealed and protected from physical damage.[2][5][8]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[5]

Accidental Release Measures

Minor Spills:

-

Wear appropriate PPE.

-

Gently sweep up the spilled solid, avoiding dust generation.[2][5]

-

Place the material in a sealed, labeled container for disposal.

-

Clean the spill area with soap and water.

Major Spills:

-

Evacuate the area and prevent entry.

-

Alert emergency services.

-

Control all ignition sources.

-

Contain the spill if possible without risk.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not empty into drains.[2]

Experimental Protocols & Workflows

While specific experimental protocols for safety testing of this compound are not available, a generalized safe handling workflow for laboratory research is presented below.

Safe Handling Workflow for Substituted Naphthalenes

Caption: Standard workflow for the safe laboratory handling of this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, based on the GHS classification of related compounds, it is harmful if swallowed.[1] Naphthalene and its derivatives can be metabolized in the body, and the metabolites may exert toxic effects. The following diagram illustrates a generalized pathway for the toxicokinetics of a foreign chemical compound (xenobiotic).

Generalized Toxicokinetic Pathway

Caption: A generalized pathway for the absorption, distribution, metabolism, and excretion of a xenobiotic.

References

- 1. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-Bromo-6-methoxynaphthalene pharmaceutical impurity standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. chemstock.ae [chemstock.ae]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. home.miracosta.edu [home.miracosta.edu]

- 9. static.igem.org [static.igem.org]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Commercial Suppliers and Technical Guide for 2-Bromo-7-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-7-methoxynaphthalene is a substituted naphthalene derivative that serves as a valuable building block in organic synthesis. Its specific substitution pattern makes it a key intermediate for the synthesis of various more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the commercial availability of this compound, its physicochemical properties, a detailed synthesis protocol, and its applications in research and drug development.

Commercial Availability

This compound (CAS No: 200875-36-1) is available from several commercial chemical suppliers. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis to ensure the material meets the specific requirements of their intended application.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| AccelaChem Bio Inc. | >98% | 200875-36-1 | C₁₁H₉BrO | 237.09 |

| Ambeed | Not Specified | 200875-36-1 | C₁₁H₉BrO | 237.09 |

| Sunway Pharmaceutical Technology Co., Ltd. | Not Specified | 200875-36-1 | C₁₁H₉BrO | 237.09 |

| SEEDCHEM | Not Specified | 200875-36-1 | C₁₁H₉BrO | 237.09 |

| Synchem | 95% | 200875-36-1 | C₁₁H₉BrO | 237.09[1] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO | PubChem[2] |

| Molecular Weight | 237.09 g/mol | PubChem[2] |

| CAS Number | 200875-36-1 | PubChem[2] |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not explicitly reported for the 7-methoxy isomer. The related 6-methoxy isomer has a melting point of 106-109 °C. | --- |

| Boiling Point | Not explicitly reported. | --- |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | --- |

Synthesis of this compound

This compound can be synthesized from 2,7-dihydroxynaphthalene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 2,7-Dihydroxynaphthalene

This synthesis proceeds via the formation of a phosphonium bromide intermediate, followed by methylation.

Materials:

-

2,7-Dihydroxynaphthalene

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Acetonitrile (CH₃CN)

-

A suitable methylating agent (e.g., dimethyl sulfate or methyl iodide)

-

An appropriate base (e.g., potassium carbonate)

-

An appropriate solvent for methylation (e.g., acetone or DMF)

Procedure:

-

Formation of the Brominating Agent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in acetonitrile. Cool the solution in an ice bath. Slowly add an equimolar amount of bromine dropwise with stirring.[3]

-

Bromination: To the freshly prepared brominating agent, add a solution of 2,7-dihydroxynaphthalene in acetonitrile. Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitor by TLC).[3]

-

Work-up and Isolation of 7-Bromo-2-naphthol: After cooling, the reaction mixture is typically concentrated under reduced pressure. The crude product, 7-bromo-2-naphthol, can be purified by column chromatography on silica gel.

-

Methylation: Dissolve the purified 7-bromo-2-naphthol in a suitable solvent such as acetone or DMF. Add a base, such as potassium carbonate, followed by the dropwise addition of a methylating agent like dimethyl sulfate or methyl iodide.

-

Reaction Monitoring and Work-up: Heat the reaction mixture and monitor its progress by TLC. Once the reaction is complete, cool the mixture and perform an aqueous work-up. Typically, this involves partitioning the mixture between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Applications in Research and Drug Development

While the isomer 2-bromo-6-methoxynaphthalene is a well-known precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the applications of this compound are less documented but are emerging in the field of medicinal chemistry.[4] Its utility lies in its ability to serve as a scaffold for the synthesis of novel compounds with potential biological activity.

Derivatives of 2-methoxynaphthalene have been investigated for a range of pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties.[5] The naphthalene core provides a rigid framework that can be functionalized at the bromo and methoxy positions to generate libraries of compounds for screening against various biological targets.

For instance, the bromo group can be readily transformed using modern cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations to introduce a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compound series.

Conclusion

This compound is a commercially available and synthetically versatile building block with potential for the development of novel therapeutic agents and functional materials. This guide provides essential technical information to aid researchers and drug development professionals in the procurement, handling, and application of this valuable chemical intermediate. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully realize its potential in scientific research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Naproxen Intermediate: 2-bromo-6-methoxynaphthalene

Introduction

2-bromo-6-methoxynaphthalene is a crucial intermediate in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The efficiency of Naproxen synthesis is highly dependent on the successful and high-yield production of this key intermediate. This document provides detailed application notes and experimental protocols for various synthetic routes to 2-bromo-6-methoxynaphthalene, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategies Overview

Several synthetic pathways to 2-bromo-6-methoxynaphthalene have been developed, each with distinct advantages and disadvantages. The primary methods involve:

-

Methylation of 6-bromo-2-naphthol: A straightforward approach where the hydroxyl group of 6-bromo-2-naphthol is methylated.

-

Bromination of 2-methoxynaphthalene: This method involves the direct electrophilic bromination of 2-methoxynaphthalene.

-

Multi-step Synthesis from 2-naphthol: A longer route that begins with the bromination of 2-naphthol, followed by selective reduction and subsequent methylation.

-

Sandmeyer Reaction: A potential alternative route involving the diazotization of 6-methoxy-2-naphthylamine followed by a copper-catalyzed bromination.

This document will detail the experimental protocols for the first three methods and provide a general overview of the Sandmeyer reaction approach.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to 2-bromo-6-methoxynaphthalene, allowing for easy comparison of the methodologies.

| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

| Methylation | 6-bromo-2-naphthol | Dimethyl carbonate, K₂CO₃, Tetrabutylammonium chloride | 130-135°C, 6 hours | 95% | [1] |

| Bromination & Debromination | 2-methoxynaphthalene | Bromine, Acetic acid, Iron powder | 40-45°C, 3 hours | Not explicitly stated for pure product, 55.2g raw product from 39.25g starting material | [2][3][4] |

| Multi-step from 2-naphthol | 2-naphthol | 1. Bromine; 2. Sodium bisulfite; 3. Methyl bromide, NaOH | 1. 10°C -> 25°C; 2. Not specified; 3. 50°C, 4 hours | 80% (overall from 2-naphthol) | [5] |

Experimental Protocols

Protocol 1: Methylation of 6-bromo-2-naphthol

This protocol details the synthesis of 2-bromo-6-methoxynaphthalene via the methylation of 6-bromo-2-naphthol using the environmentally benign reagent, dimethyl carbonate.[1][6]

Materials:

-

6-bromo-2-naphthol

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium chloride

-

Ethanol

Equipment:

-

100 mL round-bottomed flask

-

Mechanical stirrer

-

Addition funnel

-

Reflux condenser with a calcium chloride drying tube

-

Oil bath

Procedure:

-

To a 100 mL round-bottomed flask, add 22.3 g (0.10 mol) of 6-bromo-2-naphthol, 2.76 g (0.02 mol) of potassium carbonate, and 2.78 g (0.01 mol) of tetrabutylammonium chloride.

-

Heat the mixture to 135°C using an oil bath.

-

Add 9.9 g (0.11 mol) of dimethyl carbonate dropwise over 6 hours, maintaining the temperature between 130-135°C.

-

After the addition is complete, distill the mixture to remove excess dimethyl carbonate and the methanol byproduct.

-

Cool the reaction mixture to room temperature.

-

Dissolve the residue in 140 mL of ethanol and filter the solution.

-

Concentrate the filtrate to approximately 60 mL and cool to 5°C.

-

Collect the precipitated crystals by filtration and dry them in vacuo to yield the product.

-

Expected Yield: 22.4 g (95%) of 2-bromo-6-methoxynaphthalene as a pale-yellow solid.[1]

-

Protocol 2: Bromination of 2-methoxynaphthalene followed by Debromination

This protocol describes the synthesis of 2-bromo-6-methoxynaphthalene from 2-methoxynaphthalene. The process involves an initial bromination that yields a dibromo intermediate, which is then selectively debrominated in situ using iron powder to afford the desired product.[2][3][4]

Materials:

-

2-methoxynaphthalene

-

Bromine

-

Glacial acetic acid

-

Iron powder

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium hydroxide (NaOH) solution

-

Isobutanol

Equipment:

-

Reaction flask with a stirrer

-

Addition funnel

-

Cooling bath

Procedure:

-

In a reaction flask, suspend 39.25 g of 2-methoxynaphthalene in 125 cm³ of glacial acetic acid and heat to 30°C.

-

Prepare a solution of 81 g of bromine in 25 cm³ of glacial acetic acid.

-

Add the bromine solution to the stirred suspension over 35 minutes, maintaining the reaction temperature between 40-45°C.

-

After the addition is complete, stir the mixture for 1.5 hours at 45°C.

-

In small portions, add 14 g of iron powder over 1.5 hours, using a cold bath to control the exotherm.

-

Continue stirring at 45°C until thin-layer chromatography indicates the disappearance of the 1,6-dibromo-2-methoxynaphthalene intermediate.

-

Dilute the reaction mixture with 0.5 liters of water.

-

Filter the solid product and wash it with water.

-

Dissolve the crude product in dichloromethane.

-

Wash the organic solution with 5% NaOH solution, then with water.

-

Dry the organic layer and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from 250 cm³ of isobutanol to yield pure 2-bromo-6-methoxynaphthalene.

-

Expected Yield: 45 g of pure product.

-

Protocol 3: Multi-step Synthesis from 2-naphthol

This protocol outlines a three-step synthesis of 2-bromo-6-methoxynaphthalene starting from 2-naphthol, as detailed in patent literature.[5]

Step 1: Bromination of 2-naphthol to 1,6-dibromo-2-naphthol

-

Suspend 144 g (1 mole) of 2-naphthol in 800 ml of methylene chloride.

-

Cool the suspension to 10°C.

-

Gradually add 336 g (2.1 moles) of bromine over two hours, maintaining the temperature.

-

After the addition, raise the temperature to 25°C and stir for 3-4 hours.

Step 2: Reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol

-

The patent suggests this reduction can be carried out using sodium bisulfite. (Detailed protocol for this specific step is not provided in the abstract).

Step 3: Methylation of 6-bromo-2-naphthol

-

To the organic phase containing 6-bromo-2-naphthol, add a 40% NaOH solution (110 g; 1.1 mole) and n-butanol (330 ml).

-

Maintain the mixture at 50°C and feed in methyl bromide (119 g; 1.25 moles) over 4 hours.

-

The product, 2-bromo-6-methoxynaphthalene, will precipitate during the reaction.

-

After the reaction, allow the mixture to separate into aqueous and organic phases.

-

Crystallize the product from the organic phase by cooling from 90°C to 15°C.

-

Filter the solid, wash with cold butanol and water, and dry under reduced pressure.

-

Expected Yield: 190 g (80% overall yield from 2-naphthol).[5]

-

Alternative Synthetic Route: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts.[7] This reaction could be a viable route for the synthesis of 2-bromo-6-methoxynaphthalene starting from 6-methoxy-2-naphthylamine.

General Procedure Outline:

-

Diazotization: 6-methoxy-2-naphthylamine would be treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HBr) at low temperatures (0-5°C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt solution would then be added to a solution of copper(I) bromide (CuBr). The diazonium group is replaced by a bromine atom, releasing nitrogen gas and yielding 2-bromo-6-methoxynaphthalene.

While a specific, detailed protocol for this exact transformation was not found in the provided search results, the Sandmeyer reaction is a robust and widely applicable method.[7]

Visualized Workflows

Caption: Multi-step synthesis of 2-bromo-6-methoxynaphthalene from 2-naphthol.

Caption: Proposed Sandmeyer reaction route to 2-bromo-6-methoxynaphthalene.

References

- 1. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. sid.ir [sid.ir]

- 4. Diazotisation [organic-chemistry.org]

- 5. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-7-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, high functional group tolerance, and generally high yields, making it an invaluable tool in medicinal chemistry and drug development. The 2-aryl-7-methoxynaphthalene scaffold is a key structural motif in various biologically active molecules and functional materials. This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 2-Bromo-7-methoxynaphthalene with various arylboronic acids.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromo-naphthalene derivatives and other analogous aryl bromides. This data is intended to serve as a guideline for the optimization of the coupling reaction with this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromonaphthalene | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95[1] |

| 2 | 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 96[1] |

| 3 | 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 93[1] |

| 4 | 2-Bromopyridine Derivative | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent[2] |

| 5 | 2-Bromopyridine Derivative | Phenylboronic acid | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good[2] |

| 6 | Ortho-bromoaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle (10) | - | Cs₂CO₃ (2) | 2-MeTHF | 70 | 16 | 91 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂, 2 mol%)

-

Ligand (if required, e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1; or Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst and ligand (if separate).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols: Formation of the Grignard Reagent from 2-Bromo-7-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis. The preparation of (7-methoxynaphthalen-2-yl)magnesium bromide, the Grignard reagent derived from 2-Bromo-7-methoxynaphthalene, provides a key intermediate for the synthesis of a variety of complex molecules, including potential pharmaceutical candidates. The methoxynaphthalene moiety is a common scaffold in medicinal chemistry, and its functionalization via Grignard addition reactions allows for the introduction of diverse substituents. This document provides a detailed protocol for the formation of this specific Grignard reagent, along with important considerations for reaction optimization and safety.

Data Presentation

The following table summarizes the key reactants and conditions for the formation of (7-methoxynaphthalen-2-yl)magnesium bromide, adapted from a reliable procedure for a similar isomer.[1]

| Parameter | Value/Condition | Notes |

| Starting Material | This compound | Ensure high purity and dryness. |

| Reagent | Magnesium turnings | Use a molar excess (e.g., 1.1 equivalents). |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is preferred over diethyl ether for aryl bromides due to better solubility and stabilization of the Grignard reagent.[1] |

| Initiator | Iodine (a small crystal) | Used to activate the magnesium surface. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent reaction with atmospheric oxygen and moisture. |

| Temperature | Reflux | The reaction is typically initiated by heating to reflux. |

| Monitoring | Spontaneous boiling | The initiation of the reaction is indicated by self-sustaining reflux. |

Experimental Protocols

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal

-

Anhydrous diethyl ether (for washing)

Detailed Protocol for Grignard Reagent Formation:

-

Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Reaction Setup: A three-necked flask is equipped with a reflux condenser (with a gas outlet to a bubbler), a dropping funnel, and a rubber septum for the introduction of solvent and reagents via syringe. A magnetic stir bar is placed in the flask.

-

Charging the Flask: Under a positive pressure of inert gas, charge the flask with magnesium turnings (1.1 equivalents).

-

Initiation: Add a small crystal of iodine to the flask. The iodine will help to activate the magnesium surface. Add a small portion of anhydrous THF to just cover the magnesium.

-

Addition of Aryl Bromide: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension.

-

Heating and Monitoring: Gently heat the mixture using a heating mantle. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux without external heating.

-

Sustaining the Reaction: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[1]

-

Completion: After the addition is complete, continue to stir the mixture and maintain reflux for an additional 30-60 minutes to ensure complete reaction. The resulting greyish-brown to black solution is the Grignard reagent, (7-methoxynaphthalen-2-yl)magnesium bromide.

-

Storage and Use: The Grignard reagent should be used immediately for subsequent reactions. If short-term storage is necessary, it should be kept under an inert atmosphere.

Applications in Synthesis

The (7-methoxynaphthalen-2-yl)magnesium bromide is a versatile nucleophile that can be used in a wide array of chemical transformations to construct more complex molecular architectures. Its utility is particularly significant in the development of novel therapeutic agents.

Key applications include:

-

Reaction with Aldehydes and Ketones: The addition of the Grignard reagent to aldehydes and ketones yields secondary and tertiary alcohols, respectively. This is a fundamental method for building molecular complexity.

-